molecular formula C9H12N2O B019825 2-Tert-butylpyrimidine-5-carbaldehyde CAS No. 104461-06-5

2-Tert-butylpyrimidine-5-carbaldehyde

Cat. No. B019825
CAS RN: 104461-06-5
M. Wt: 164.2 g/mol
InChI Key: UYCUWGSMCUCDQS-UHFFFAOYSA-N
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Description

“2-Tert-butylpyrimidine-5-carbaldehyde” is a chemical compound with the CAS Number: 104461-06-5 . It has a molecular weight of 164.21 and its IUPAC name is 2-tert-butyl-5-pyrimidinecarbaldehyde . It is a solid at room temperature .


Physical And Chemical Properties Analysis

“2-Tert-butylpyrimidine-5-carbaldehyde” is a solid at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or other specialized databases.

Scientific Research Applications

  • Electron-Impact Fragmentation : The study of tert-butylpyrimidines, including 2-TPC, has revealed that the tert-butyl group significantly influences electron-impact induced fragmentation, specifically in the expulsion of C3H6 and elimination of CH3 and C2H4 from molecular ions (Herbert et al., 1983).

  • Alternative to Hindered Bases : 2-TPC has been identified as a cost-effective and readily available alternative to 2,6-di-tert-butylpyridine in glycosylation reactions and vinyl triflate formation, highlighting its utility in organic synthesis (Crich et al., 2001).

  • Biologically Active Compounds and Pesticides : Research into the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines, which are structurally related to 2-TPC, has shown potential in the development of biologically active compounds and pesticides (Gangadasu et al., 2002).

  • Synthesis of 2-Aminoimidazole Alkaloids : The novel synthesis of derivatives related to 2-TPC has enabled efficient synthesis of 2-aminoimidazole alkaloids, which are significant in pharmaceutical research (Ando & Terashima, 2010).

  • Amplification of Enantiomeric Excess : A one-pot asymmetric autocatalytic reaction using 2-TPC significantly amplified enantiomeric excess, reaching up to 90%, which is crucial for chiral synthesis (Shibata et al., 1997).

Safety and Hazards

For safety and hazard information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) of the compound, along with guidance on safe handling, storage, and disposal.

properties

IUPAC Name

2-tert-butylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(2,3)8-10-4-7(6-12)5-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCUWGSMCUCDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458644
Record name 2-tert-butylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butylpyrimidine-5-carbaldehyde

CAS RN

104461-06-5
Record name 2-tert-butylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butylpyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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